Palomid 529

Beschreibung

mTORC1/mTORC2 Inhibitor this compound is an orally bioavailable inhibitor of raptor-mammalian target of rapamycin (mTOR) complex 1 (mTOR complex 1; mTORC1; TOR complex 1; TORC1) and rictor-mTOR (mTOR complex 2; mTORC2; TOR complex 2; TORC2), with potential antineoplastic activity. Upon oral administration, mTORC1/mTORC2 inhibitor this compound targets, selectively binds to and inhibits both mTORC1 and mTORC2, which may result in apoptosis and a decrease in proliferation in mTORC1/2-expressing tumor cells. mTOR is a serine/threonine kinase that is upregulated in some tumors; it plays an important role in the PI3K/Akt/mTOR signaling pathway which is often deregulated in cancer cells.

PALOMID-529 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

both a TORC1 and TORC2 inhibitor with antineoplastic activity; structure in first source

Eigenschaften

IUPAC Name |

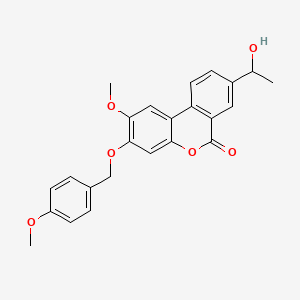

8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAHTLOYHVWAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026005 | |

| Record name | 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914913-88-5 | |

| Record name | Palomid 529 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914913-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palomid 529 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914913885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palomid 529 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 914913-88-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALOMID 529 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV9409EWG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RES-529: A Technical Guide to a Novel PI3K/AKT/mTOR Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RES-529, also known as Palomid 529, is a novel small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This document provides a comprehensive technical overview of RES-529, including its discovery, a plausible chemical synthesis, mechanism of action, and key preclinical data. Detailed experimental protocols for the characterization of RES-529 are also provided to facilitate further research and development.

Discovery and Rationale

The discovery of RES-529 was predicated on the observation that certain antiestrogen compounds exhibit antiangiogenic and antiproliferative properties independent of their interaction with the estrogen receptor.[1] This led to the exploration of a dibenzo[c]chromen-6-one scaffold, from which RES-529 was developed.[1] While originating from an antiestrogen template, RES-529 itself is devoid of antiestrogenic activity.[1] Its potent inhibition of the PI3K/AKT/mTOR pathway positions it as a promising therapeutic candidate for various cancers, including glioblastoma, for which it has received orphan drug designation from the U.S. Food and Drug Administration.[2]

Chemical Synthesis

A detailed, step-by-step synthesis for RES-529 has not been publicly disclosed. However, based on the chemical structure and established methods for the synthesis of related 6H-benzo[c]chromen-6-one derivatives, a plausible synthetic route is proposed. This multi-step synthesis involves the construction of the core dibenzo[c]chromen-6-one structure, followed by functional group manipulations to introduce the requisite substituents.

-

Step 1: Synthesis of the 6H-benzo[c]chromen-6-one core. This can be achieved via an Ullmann condensation reaction between a suitably substituted 2-bromobenzoic acid and a resorcinol derivative, in the presence of a copper catalyst and a base.[3] Alternatively, palladium-catalyzed domino reactions, such as a Suzuki-Miyaura cross-coupling followed by oxidative lactonization, can be employed.[1]

-

Step 2: Functionalization of the core. Subsequent steps would involve the introduction of the methoxy and the 4-(2-hydroxyethoxy)phenyl groups. The ether linkages can be formed through Williamson ether synthesis, reacting the hydroxylated dibenzo[c]chromen-6-one intermediates with the appropriate alkyl halides (e.g., methyl iodide and a protected 2-(4-bromophenoxy)ethanol) in the presence of a base such as potassium carbonate.[3]

-

Step 3: Final modifications. The synthesis would conclude with any necessary deprotection steps and purification of the final compound, RES-529.

Mechanism of Action

RES-529 exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. Uniquely, it disrupts the formation of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the downstream inhibition of key cellular processes.[2][4] This dual inhibition is a key differentiator from other mTOR inhibitors that primarily target mTORC1.[2] The dissociation of these complexes prevents the phosphorylation of critical downstream effectors, including AKT, S6 ribosomal protein, and 4E-BP1, thereby impeding cell growth, proliferation, and survival.[2][4]

Preclinical Data

In Vitro Activity

RES-529 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The IC50 values for cell growth inhibition are typically in the low micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various | Cancer | 5-15 | [2] |

In Vivo Efficacy

In preclinical animal models, RES-529 has shown significant tumor growth inhibition. In a glioblastoma xenograft model, treatment with RES-529 resulted in a substantial reduction in tumor volume.

| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| Mouse Xenograft | Glioblastoma | Not Specified | up to 78 | [2] |

Experimental Protocols

mTORC1/mTORC2 Co-Immunoprecipitation

This protocol details a method to assess the effect of RES-529 on the integrity of the mTORC1 and mTORC2 complexes.

-

Cell Culture and Treatment: Culture cells (e.g., U87MG glioblastoma cells) to 70-80% confluency. Treat cells with RES-529 at the desired concentration (e.g., 10 µM) or vehicle control for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable buffer (e.g., CHAPS-based lysis buffer) containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against mTOR overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for a further 1-2 hours.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against Raptor (for mTORC1) and Rictor (for mTORC2).

Western Blotting for Downstream Effectors

This protocol is for assessing the phosphorylation status of key downstream targets of mTORC1 and mTORC2.

-

Protein Extraction and Quantification: Prepare cell lysates as described above and determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-S6K, and phospho-4E-BP1 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vivo Glioblastoma Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of RES-529.

-

Cell Implantation: Subcutaneously inject a suspension of U87MG human glioblastoma cells into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Measurement: Allow the tumors to establish and reach a palpable size. Measure tumor dimensions regularly (e.g., twice weekly) using calipers and calculate the tumor volume using the formula: Volume = (length × width²) / 2.

-

Treatment: Once tumors reach a predetermined size, randomize the animals into treatment and control groups. Administer RES-529 or vehicle control according to the desired dosing schedule and route of administration.

-

Monitoring and Endpoint: Monitor the tumor growth and body weight of the animals throughout the study. The study endpoint may be a predetermined tumor volume or a specified time point.

Conclusion

RES-529 is a promising dual mTORC1/mTORC2 inhibitor with demonstrated preclinical activity in various cancer models. Its unique mechanism of action and potent anti-tumor effects warrant further investigation and clinical development. The technical information and protocols provided in this guide are intended to support the ongoing research and evaluation of this novel therapeutic agent.

References

P529: A Novel Dual TORC1/TORC2 Inhibitor for Oncological Research and Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

P529, also known as Palomid 529 or RES-529, is a novel small molecule inhibitor of the mechanistic target of rapamycin (mTOR) signaling pathway.[1][2] It distinguishes itself from other mTOR inhibitors by its unique mechanism of action: the dual dissociation of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] This dual inhibitory action overcomes some of the limitations of traditional mTOR inhibitors, such as rapalogs, which primarily target mTORC1 and can lead to feedback activation of the PI3K/Akt pathway.[3] P529 has demonstrated significant preclinical efficacy in a variety of cancer models, including glioblastoma, prostate, and breast cancer, by inhibiting tumor growth, angiogenesis, and sensitizing cancer cells to other therapies.[1][4] This technical guide provides a comprehensive overview of P529, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action: Dual Dissociation of mTOR Complexes

P529 functions as an allosteric inhibitor that disrupts the protein-protein interactions within both mTORC1 and mTORC2, leading to their dissociation.[3] This is a distinct mechanism compared to ATP-competitive mTOR kinase inhibitors. By dissociating both complexes, P529 effectively downregulates the signaling of both major branches of the mTOR pathway.

mTORC1 Inhibition: P529-induced dissociation of mTORC1 inhibits the phosphorylation of its key downstream effectors, including ribosomal protein S6 (S6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][5] This leads to a reduction in protein synthesis and cell growth.

mTORC2 Inhibition: The dissociation of mTORC2 by P529 prevents the phosphorylation of Akt at Serine 473, a crucial step for its full activation.[6] This inhibition of Akt signaling further contributes to the anti-proliferative and pro-apoptotic effects of P529.

The dual inhibition of both mTORC1 and mTORC2 by P529 prevents the feedback activation of Akt that is often observed with mTORC1-specific inhibitors, leading to a more complete and sustained blockade of the PI3K/Akt/mTOR pathway.[3]

References

- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. erc.bioscientifica.com [erc.bioscientifica.com]

- 5. researchgate.net [researchgate.net]

- 6. The Brain Penetrating and Dual TORC1/TORC2 Inhibitor, RES529, Elicits Anti-Glioma Activity and Enhances the Therapeutic Effects of Anti-Angiogenetic Compounds in Preclinical Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

Palomid 529: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palomid 529 (P529), also known as RES-529, is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] Preclinical research has demonstrated its potent anti-proliferative and anti-angiogenic activities across a range of cancer models, including glioblastoma, prostate, and breast cancer.[1][3] A key feature of this compound is its unique mechanism of action as a dual TORC1 and TORC2 inhibitor, which it achieves by inducing the dissociation of these two complexes.[1][4] This dual inhibition allows this compound to circumvent the feedback loops often associated with mTORC1-selective inhibitors, leading to a more comprehensive blockade of the PI3K/Akt/mTOR pathway.[4][5] Furthermore, this compound has shown the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system malignancies.[6][7][8] This guide provides an in-depth overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound functions as an allosteric inhibitor of mTOR, causing the dissociation of both the mTORC1 and mTORC2 complexes.[7] This leads to the downstream inhibition of key signaling proteins that regulate cell growth, proliferation, survival, and angiogenesis.[1][9] Specifically, this compound has been shown to decrease the phosphorylation of Akt at Serine 473 (a target of mTORC2) and downstream targets of mTORC1, such as ribosomal protein S6 and 4E-BP1.[1][10][11] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1 and can lead to a feedback activation of Akt, this compound's inhibition of mTORC2 directly blocks this pro-survival signal.[4][5]

// Nodes P529 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt_S473 [label="Akt (S473)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges P529 -> mTORC1 [label="inhibits\n(dissociation)", style=dashed, color="#EA4335", fontcolor="#202124", arrowhead=tee]; P529 -> mTORC2 [label="inhibits\n(dissociation)", style=dashed, color="#EA4335", fontcolor="#202124", arrowhead=tee]; mTORC1 -> S6K [color="#5F6368"]; mTORC1 -> _4EBP1 [color="#5F6368"]; mTORC2 -> Akt_S473 [label="phosphorylates", fontcolor="#5F6368", color="#5F6368"]; S6K -> CellGrowth [color="#5F6368"]; _4EBP1 -> CellGrowth [color="#5F6368"]; Akt_S473 -> CellGrowth [color="#5F6368"]; Akt_S473 -> Angiogenesis [color="#5F6368"]; }

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits both mTORC1 and mTORC2, leading to the downstream suppression of pathways involved in cell growth, proliferation, and angiogenesis.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines.

| Cell Line Type | Assay | Endpoint | Result | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation | IC50 | ~10 nM (VEGF-stimulated) | [1][4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation | IC50 | ~30 nM (bFGF-stimulated) | [1][4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Apoptosis | DNA Fragmentation | 4-fold induction | [4][11] |

| NCI-60 Cancer Cell Panel | Proliferation | GI50 | <35 µM | [3][12] |

| Central Nervous System Cancer Cells (NCI-60) | Proliferation | IC50 | 5-15 µM | [1][11] |

| Prostate Cancer Cells (NCI-60) | Proliferation | IC50 | 5-30 µM | [11] |

| Prostate Cancer (PC-3) | Proliferation | Growth Inhibition | 30% at 2 µM, 60% at 7 µM | [13] |

In Vivo Efficacy

Preclinical studies in animal models have confirmed the anti-tumor and anti-angiogenic activity of this compound.

| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Glioblastoma | C6 Glioma Xenograft (mice) | i.p. dosing | Significant inhibition | [4][10] |

| Glioblastoma | U87 Glioma Xenograft (mice) | 25 and 50 mg/kg/2 days | Dose-dependent inhibition | [5] |

| Prostate Cancer | PC-3 Xenograft (mice) | 20 mg/kg | 57.1% reduction | [3][12] |

| Prostate Cancer | PC-3 Xenograft (mice) | 50, 100, 200 mg/kg | 10%, 47.6%, 59.3% reduction | [11] |

| Prostate Cancer | 22rv1 Xenograft (mice) | 50, 100, 200 mg/kg | 9%, 38.7%, 51.5% reduction | [11] |

| Breast Cancer | Brca1-deficient model (mice) | Not specified | Marked suppression | [12] |

| Various Cancers | Animal models with abnormally activated PI3K/Akt/mTOR pathway | Not specified | Up to 78% reduction | [1][2] |

Pharmacokinetics

A key advantage of this compound is its ability to penetrate the blood-brain barrier (BBB). Studies have shown that it is not a significant substrate for the ABC transporters P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), which are major contributors to the efflux of drugs from the brain.[6][14]

| Formulation | Oral Bioavailability | Brain-to-Plasma Ratio | Reference |

| Micronized | 5% | >1 | [6][8] |

| Olive oil | ~50% | Not specified | [6] |

| Spray-dried | ~50% | Not specified | [6] |

Experimental Protocols

Cell Proliferation Assay

This protocol outlines the general steps for assessing the anti-proliferative effects of this compound on endothelial or cancer cell lines.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells in 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; add_P529 [label="Add varying concentrations\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate for a defined period\n(e.g., 72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagent [label="Add proliferation reagent\n(e.g., MTT, WST-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; measure_absorbance [label="Measure absorbance", fillcolor="#F1F3F4", fontcolor="#202124"]; calculate_IC50 [label="Calculate IC50/GI50 values", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> add_P529; add_P529 -> incubate; incubate -> add_reagent; add_reagent -> measure_absorbance; measure_absorbance -> calculate_IC50; calculate_IC50 -> end; }

Figure 2: Cell Proliferation Assay Workflow. A generalized workflow for determining the in vitro anti-proliferative activity of this compound.

Methodology:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cells are seeded in 96-well plates at a density of approximately 1,000 cells per well in complete medium.[15]

-

Drug Treatment: After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.[12]

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: A cell proliferation reagent (e.g., MTT, WST-1) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.[11][12]

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Methodology:

-

Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt (S473), S6, and 4E-BP1. An antibody against a housekeeping protein (e.g., actin, GAPDH) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][4]

In Vivo Tumor Xenograft Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; implant_cells [label="Subcutaneously implant\ntumor cells into mice", fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_growth [label="Allow tumors to reach\na palpable size", fillcolor="#F1F3F4", fontcolor="#202124"]; randomize [label="Randomize mice into\ntreatment groups", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Administer this compound\n(e.g., oral, i.p.)", fillcolor="#F1F3F4", fontcolor="#202124"]; measure_tumor [label="Measure tumor volume\nperiodically", fillcolor="#F1F3F4", fontcolor="#202124"]; monitor_toxicity [label="Monitor for signs of toxicity\n(e.g., weight loss)", fillcolor="#F1F3F4", fontcolor="#202124"]; euthanize [label="Euthanize mice and\nexcise tumors", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze tumor weight and\nperform further analysis\n(e.g., IHC, Western blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> implant_cells; implant_cells -> tumor_growth; tumor_growth -> randomize; randomize -> treat; treat -> measure_tumor; treat -> monitor_toxicity; measure_tumor -> euthanize [label="At study endpoint"]; monitor_toxicity -> euthanize [label="If toxicity observed"]; euthanize -> analyze; analyze -> end; }

Figure 3: In Vivo Xenograft Study Workflow. This diagram outlines the key steps in assessing the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Animal Model: Athymic nude mice are typically used.[4]

-

Tumor Cell Implantation: Cancer cells (e.g., C6 glioma, PC-3) are injected subcutaneously into the flank of the mice.[3][10]

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered via oral gavage or intraperitoneal (i.p.) injection at various doses and schedules. The control group receives the vehicle.[4][11]

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

-

Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.[5]

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[3][5]

Conclusion

The preclinical data for this compound strongly support its development as a potent anti-cancer agent. Its unique dual inhibitory mechanism of mTORC1 and mTORC2, coupled with its ability to cross the blood-brain barrier, positions it as a promising therapeutic for a variety of solid tumors, particularly glioblastoma. The in vitro and in vivo studies consistently demonstrate its anti-proliferative and anti-angiogenic effects. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in oncology.[16][17][18]

References

- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. The novel Akt inhibitor this compound (P529) enhances the effect of radiotherapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ovid.com [ovid.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | mTOR | Apoptosis | TargetMol [targetmol.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Dual mTORC1 and mTORC2 inhibitor this compound penetrates the blood-brain barrier without restriction by ABCB1 and ABCG2. (2013) | Fan Lin | 34 Citations [scispace.com]

- 15. abmole.com [abmole.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Subconjunctival this compound in the treatment of neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

In Vitro Profile of Palomid 529: A Technical Guide for Researchers

An In-Depth Examination of the Dual mTORC1/mTORC2 Inhibitor

Palomid 529 (P529), also known as RES-529, is a novel small molecule inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This technical guide provides a comprehensive overview of the in vitro studies of this compound, designed for researchers, scientists, and drug development professionals. It delves into its mechanism of action, presents quantitative data on its efficacy, and offers detailed experimental protocols for its study.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound uniquely functions as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition is achieved through the dissociation of these complexes, which in turn blocks the phosphorylation of key downstream substrates. By targeting both arms of the mTOR pathway, this compound effectively abrogates the signaling cascade that promotes cell growth, proliferation, and survival in many cancer types.

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes and is frequently dysregulated in cancer. This compound's ability to inhibit both mTORC1 and mTORC2 allows it to overcome the limitations of rapalogs, which primarily target mTORC1 and can lead to feedback activation of Akt signaling. In vitro studies have demonstrated that this compound treatment leads to a decrease in the phosphorylation of critical downstream effectors, including ribosomal protein S6 and 4E-BP1 (regulated by mTORC1), and Akt at serine 473 (a target of mTORC2).

// Nodes PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; P529 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; FourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; S6 [label="S6", fillcolor="#F1F3F4", fontcolor="#202124"]; eIF4E [label="eIF4E", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; GrowthFactors [label="Growth Factors", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GrowthFactors -> Receptor [color="#4285F4"]; Receptor -> PI3K [color="#4285F4"]; PI3K -> Akt [label=" PIP3", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> mTORC1 [color="#4285F4"]; mTORC2 -> Akt [label=" pS473", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; mTORC1 -> S6K [color="#4285F4"]; mTORC1 -> FourEBP1 [color="#4285F4"]; S6K -> S6 [color="#4285F4"]; FourEBP1 -> eIF4E [headlabel="|", labeldistance=2.0, color="#EA4335", style=dashed]; S6 -> Proliferation [color="#34A853"]; eIF4E -> Proliferation [color="#34A853"];

// Inhibition Edges P529 -> mTORC1 [label="|", labelfontsize=16, fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; P529 -> mTORC2 [label="|", labelfontsize=16, fontcolor="#EA4335", color="#EA4335", arrowhead=tee];

// Invisible edges for layout {rank=same; mTORC1; mTORC2} }

Palomid 529: A Technical Guide to its Anti-Cancer Activity in Various Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palomid 529 (P529), also known as RES-529, is a novel small-molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a critical target for anti-cancer drug development.[3] P529 distinguishes itself from other mTOR inhibitors, such as rapamycin, by acting as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] This dual inhibition leads to a more comprehensive shutdown of the pathway, mitigating the feedback loops that can cause increased Akt signaling and treatment resistance with mTORC1-only inhibitors.[3] This guide provides an in-depth overview of P529's mechanism of action, its efficacy across various cancer cell lines, and detailed experimental protocols for its evaluation.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound functions as a potent PI3K/Akt/mTOR pathway inhibitor.[5] Its primary mechanism involves the dissociation of both mTORC1 and mTORC2 complexes.[1][2] Standard mTOR inhibitors like rapamycin primarily affect mTORC1, which can lead to a feedback activation of Akt. P529 overcomes this limitation by inhibiting both complexes, resulting in the consistent downregulation of both Akt and mTOR signaling.[3]

The inhibition of mTORC1 and mTORC2 by P529 prevents the phosphorylation of key downstream substrates, including ribosomal protein S6 and 4E-BP1 (regulated by mTORC1) and Akt at serine 473 (regulated by mTORC2).[1][2] This disruption leads to reduced cell growth, proliferation, and induction of apoptosis in cancer cells.[6] Furthermore, P529 has demonstrated significant anti-angiogenic properties by inhibiting VEGF-driven and bFGF-driven endothelial cell proliferation.[3][6]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Efficacy in Cancer Cell Lines: Quantitative Data

P529 has demonstrated broad anti-proliferative activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory 50 (GI50) values vary across different cancer types, indicating differential sensitivity.

| Cell Line Category | Specific Cell Lines | IC50 / GI50 Range (µM) | Reference |

| Central Nervous System | NCI-60 Panel (various) | 5 - 15 | [1][6] |

| C6 Glioma | In vivo efficacy shown | [3] | |

| U87 Glioblastoma | In vivo efficacy shown | [6] | |

| Prostate Cancer | NCI-60 Panel (various) | 5 - 30 | [1][6] |

| PC3, LnCaP, 22rv1 | ~0.2 (enzymatic IC50) | [6] | |

| PC-3 | Dose-dependent inhibition | [7][8] | |

| Breast Cancer | Various | In vivo efficacy shown | [2] |

| Lung Cancer | NCI-60 Panel (various) | < 35 | [9][10] |

| Endothelial Cells | HUVEC (VEGF-stimulated) | 0.01 - 0.02 (10-20 nM) | [3][6] |

| HUVEC (bFGF-stimulated) | 0.03 (30 nM) | [3][6] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro, while GI50 is the concentration for 50% growth inhibition. In vivo efficacy indicates that the drug showed anti-tumor effects in animal models.

Key Experimental Protocols

Reproducible and standardized protocols are critical for evaluating the efficacy of therapeutic compounds. The following are detailed methodologies for key in vitro assays used to characterize the effects of this compound.

Cell Viability and Proliferation Assay (MTT or Colorimetric Method)

This protocol determines the number of viable cells in culture after treatment with P529. It is based on the reduction of a tetrazolium salt (like MTT) or a similar colorimetric reagent by metabolically active cells.

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines (e.g., HUVEC, PC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

Colorimetric reagent for cell viability (e.g., Promega CellTiter 96® AQueous One Solution)[3][11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium.[3][7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Cell Starvation (for growth factor stimulation assays): For assays involving growth factors like VEGF or bFGF, starve the cells for 24 hours in a low-serum medium (e.g., 0.5% serum) after the initial plating period.[3][11]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. If applicable, add growth factors (e.g., 10 ng/mL VEGF) to the medium.[3][11] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of P529. Include a vehicle control (DMSO) group.

-

Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C.[3][11]

-

Quantification: Add the colorimetric reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Analysis: Express results as a percentage of the vehicle-treated control. Calculate the IC50/GI50 value by plotting the percentage of viability against the log concentration of P529.

Apoptosis Assay (ELISA-based)

This protocol quantifies the induction of apoptosis (programmed cell death) by measuring histone-complexed DNA fragments (nucleosomes) in the cytoplasm of treated cells.

Materials:

-

Cancer cell lines (e.g., HUVEC)

-

This compound stock solution

-

Cell Death Detection ELISA kit (e.g., from Roche)[3]

-

Microfuge tubes

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to a suitable confluency. Treat the cells with this compound (e.g., 10 µM) and appropriate controls (e.g., camptothecin as a positive control) for a defined period (e.g., 6 hours).[3]

-

Cell Lysis: Harvest the cells by trypsinization and aliquot approximately 50,000 cells per microfuge tube.[3] Lyse the cells according to the ELISA kit manufacturer's protocol.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the cell lysate to a microplate coated with anti-histone antibodies, followed by the addition of a second anti-DNA antibody conjugated to an enzyme (e.g., peroxidase).

-

Data Acquisition: Add the substrate solution and measure the colorimetric signal at the appropriate absorbance (e.g., 405 nm).[3]

-

Analysis: Quantify the amount of apoptosis relative to the untreated control. Results can be expressed as a fold-increase in apoptosis.[3]

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway following treatment with P529.

Materials:

-

Cancer cell lines (e.g., C6 glioma)[3]

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt(S473), anti-Akt, anti-p-S6, anti-S6, anti-actin)[3]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with P529 for the desired time. For some experiments, stimulate with a growth factor (e.g., IGF-I) before lysis.[3] Wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative changes in protein phosphorylation. Use a loading control like β-actin to normalize the data.[3]

Experimental and Logical Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of this compound in a specific cancer cell line.

Caption: A typical workflow for preclinical evaluation of P529.

Conclusion

This compound is a promising anti-cancer agent with a unique mechanism of action as a dual mTORC1/mTORC2 inhibitor. This dual inhibition effectively abrogates signaling through the PI3K/Akt/mTOR pathway, leading to potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines, as well as significant anti-angiogenic activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

References

- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. urotoday.com [urotoday.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | mTOR | Apoptosis | TargetMol [targetmol.com]

- 10. This compound | CAS:914913-88-5 | PI3K/Akt/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. abmole.com [abmole.com]

Palomid 529: A Technical Overview of Preclinical Efficacy in Animal Models

An In-depth Guide for Researchers and Drug Development Professionals

Palomid 529 (P529), also known as RES-529, is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] Extensive preclinical research in various animal models has demonstrated its potential as an anti-cancer and anti-angiogenic agent. This technical guide synthesizes the available data on the effects of this compound in animal models, presenting key quantitative findings, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

This compound uniquely functions by inducing the dissociation of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[3][4] By disrupting both complexes, this compound not only inhibits downstream effectors of mTORC1, such as ribosomal protein S6 and 4E-BP1, but also prevents the mTORC2-mediated phosphorylation and activation of Akt at serine 473.[1][5][6] This comprehensive inhibition circumvents the feedback activation of Akt that can occur with mTORC1-selective inhibitors.[4][6]

Below is a diagram illustrating the signaling pathway targeted by this compound.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Antitumor Efficacy in Animal Models

This compound has demonstrated significant antitumor activity in a variety of preclinical cancer models, including glioblastoma, prostate, and breast cancer.[1] In these models, where the PI3K/Akt/mTOR pathway is often hyperactivated, this compound has been shown to reduce tumor growth by up to 78%.[1][2]

| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |

| Glioblastoma | U87 xenograft (mice) | 54 mg/kg, intraperitoneal | Significant decrease in tumor volume compared to control. | [7] |

| C6 glioma (mice) | Intraperitoneal dosing | Inhibited tumor growth. | [5][6] | |

| Prostate Cancer | PC-3 and 22rv1 xenografts (mice) | Not specified | Significant reduction in tumor mass (P<0.001). | [1] |

| Prostate cancer xenografts (mice) | In combination with radiotherapy | Enhanced radiation response, leading to growth delay of irradiated tumors. | [8] | |

| Breast Cancer | Two mouse xenograft models | Not specified | Antitumor activity observed. | [1] |

Anti-Angiogenic Effects

Beyond its direct effects on tumor cells, this compound exhibits potent anti-angiogenic properties.[1] It has been shown to inhibit endothelial cell proliferation and induce apoptosis in these cells.[1][6]

| Assay Type | Cell/Animal Model | Key Findings | Reference |

| Endothelial Cell Proliferation | HUVEC cells | IC50 of ~10 nmol/L for VEGF-stimulated proliferation and ~30 nmol/L for bFGF-stimulated proliferation. | [1] |

| Endothelial Cell Apoptosis | HUVEC cells | Four-fold induction of apoptosis. | [1] |

| In vivo Angiogenesis | Mouse models | Inhibition of VEGF-driven acute vascular permeability and angiogenesis. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of the experimental protocols employed in key studies.

-

Cell Line: U87 or C6 glioma cells.

-

Animal Model: Athymic nude mice.

-

Tumor Implantation: Subcutaneous or orthotopic injection of tumor cells.

-

Treatment: this compound administered intraperitoneally. In some studies, treatment was combined with radiation.

-

Endpoint Analysis: Tumor volume measurements, survival analysis, and immunohistochemical analysis of tumor tissue for markers of proliferation and apoptosis.

-

Cell Lines: PC-3 and 22Rv1 human prostate cancer cells.

-

Animal Model: Male nude mice.

-

Tumor Implantation: Subcutaneous injection of cells.

-

Treatment: this compound administered, in some cases in combination with ionizing radiation.

-

Endpoint Analysis: Tumor volume measurements, time to progression, and molecular analysis of DNA damage repair pathways and survivin expression.[8]

-

Animal Model: Athymic nu/nu mice.

-

Procedure: Intradermal injection of a non-replicating adenoviral vector expressing murine VEGF-A into the dorsal ears.

-

Treatment: Intraperitoneal administration of this compound.

-

Endpoint Analysis: Assessment of angiogenesis and vascular permeability in the ear tissue, along with Western blot analysis of signaling proteins.[6]

Below is a workflow diagram for a typical in vivo efficacy study.

Caption: Generalized workflow for in vivo animal studies of this compound.

Pharmacokinetics and Brain Penetration

A significant advantage of this compound is its ability to penetrate the blood-brain barrier.[9] Studies in wild-type and knockout mice have shown that its brain and brain tumor concentrations are not significantly restricted by the ABCB1 and ABCG2 drug efflux transporters.[9] While the oral bioavailability of micronized this compound is low (around 5%), formulation with olive oil or as a spray-dried preparation can substantially increase it to as high as 50%.[9]

Synergistic Effects

This compound has demonstrated synergistic effects when combined with other cancer therapies.[1] In prostate cancer models, it enhances the efficacy of radiation therapy by impairing DNA double-strand break repair and modulating the expression of key survival proteins like survivin.[8][10] This suggests that this compound could be a valuable component of combination therapy regimens.

Conclusion

The preclinical data from animal models strongly support the potential of this compound as a therapeutic agent for various cancers, particularly those with a dysregulated PI3K/Akt/mTOR pathway. Its dual inhibition of mTORC1 and mTORC2, coupled with its anti-angiogenic properties and ability to cross the blood-brain barrier, make it a promising candidate for further clinical development. The synergistic effects observed with radiation therapy further broaden its potential clinical applications. Future research should continue to explore optimal dosing schedules, combination therapies, and predictive biomarkers to guide its clinical translation.

References

- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Torc1/Torc2 inhibitor, this compound, enhances radiation response modulating CRM1-mediated survivin function and delaying DNA repair in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual mTORC1 and mTORC2 inhibitor this compound penetrates the blood-brain barrier without restriction by ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paloma Pharmaceuticals, Inc. Published Paper in British Journal of Cancer - BioSpace [biospace.com]

Pharmacokinetics of P529 in Mice: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of P529 (also known as Palomid 529 or RES-529) in mice, based on publicly available preclinical data. P529 is a novel small-molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Understanding its pharmacokinetic profile is essential for the design and interpretation of preclinical efficacy and toxicology studies.

Core Quantitative Data

The following tables summarize the key pharmacokinetic parameters of P529 in mice following intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

| Table 1: Pharmacokinetic Parameters of P529 in FVB Wild-Type Mice (Intravenous Administration) | |||||

| Dose & Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (CL) (L/h/kg) |

| 5.4 mg/kg (Micronized) | Not Reported | Not Reported | 1,840 ± 321 | Not Reported | 2.9 ± 0.5 |

| 54 mg/kg (Micronized) | Not Reported | Not Reported | 18,100 ± 2,100 | Not Reported | 3.0 ± 0.3 |

| 54 mg/kg (in DMSO) | Not Reported | Not Reported | 21,300 ± 2,100 | Not Reported | 2.6 ± 0.3 |

| Table 2: Pharmacokinetic Parameters of P529 in FVB Wild-Type Mice (Intraperitoneal Administration) | |||||

| Dose & Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (CL) (L/h/kg) |

| 54 mg/kg (Micronized) | Not Reported | Not Reported | 10,200 ± 2,200 | Not Reported | Not Applicable |

| Table 3: Oral Bioavailability of P529 in FVB Wild-Type Mice | |

| Dose & Formulation | Oral Bioavailability (%) |

| 54 mg/kg (Micronized) | 4.8 |

| 20 mg/kg (in Olive Oil) | 54.0 |

| 54 mg/kg (in Olive Oil) | 18.0 |

| 20 mg/kg (Spray-dried) | 32.2 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Pharmacokinetic Studies in Mice

Animal Model:

-

Species: Mouse

-

Strain: FVB wild-type

Dosing:

-

Intravenous (IV) Administration:

-

Formulations:

-

Micronized P529 suspension.

-

P529 dissolved in dimethyl sulfoxide (DMSO).

-

-

Doses: 5.4 mg/kg and 54 mg/kg.

-

-

Intraperitoneal (IP) Administration:

-

Formulation: Micronized P529 suspension.

-

Dose: 54 mg/kg. This route was noted for use in daily dosing during efficacy studies.

-

-

Oral (PO) Administration:

-

Formulations:

-

Micronized P529 suspension.

-

P529 in olive oil.

-

Spray-dried formulation of P529.

-

-

Doses: 20 mg/kg and 54 mg/kg.

-

Sample Collection:

-

Blood samples were collected at various time points up to 24 hours post-administration to determine plasma concentrations of P529.

Bioanalytical Method:

-

Method: High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: A liquid-liquid extraction method was employed for the sample pretreatment.

-

Quantification: The concentration of P529 in plasma samples was quantified using a validated HPLC method.

In Vivo Efficacy Studies (Xenograft Models)

Animal Models:

-

Species: Mouse

-

Strains and Tumor Models:

-

PC-3 human prostate cancer xenograft model.

-

C6V10 glioblastoma subcutaneous xenograft model.

-

Human U87 glioblastoma tumor model.

-

Dosing Regimens:

-

PC-3 Xenograft Model: 20 mg/kg P529 administered intraperitoneally every 3 days.

-

C6V10 Glioblastoma Xenograft Model: 200 mg/kg P529 administered intraperitoneally every 2 days, starting one week before tumor cell injection and continuing for three weeks.

-

U87 Glioblastoma Xenograft Model: 25 mg/kg or 50 mg/kg of micronized P529 administered intraperitoneally every 2 days, starting 3 days after tumor cell injection and continuing for 24 days.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of P529's action and the experimental processes involved in its pharmacokinetic analysis, the following diagrams are provided.

The Pharmacodynamics of Palomid 529: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palomid 529 (P529), also known as RES-529, is a novel, orally bioavailable small molecule that functions as a dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3] Its unique mechanism of action, which involves the dissociation of both mTOR complexes, positions it as a promising therapeutic agent in oncology and other diseases characterized by dysregulated cell growth and angiogenesis.[4][5] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and metabolism, and its aberrant activation is a frequent event in cancer.[1][2] While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), exclusively target mTORC1, they can induce a feedback activation of Akt signaling, potentially limiting their therapeutic efficacy.[1][6] this compound overcomes this limitation by inhibiting both mTORC1 and mTORC2, thereby blocking the feedback loop and leading to a more comprehensive suppression of the PI3K/Akt/mTOR pathway.[1][6]

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound exerts its therapeutic effects by disrupting the integrity of both mTORC1 and mTORC2.[1][4] It is believed to function as an allosteric inhibitor, leading to the dissociation of the core components of these complexes.[7] Specifically, this compound has been shown to inhibit the association of mTOR with raptor (a key component of mTORC1) and rictor (a key component of mTORC2).[1] This dual inhibition results in the downstream suppression of signaling pathways that control protein synthesis, cell growth, and survival.

The inhibition of mTORC1 by this compound leads to decreased phosphorylation of its canonical substrates, ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][5] This, in turn, suppresses protein translation and cell cycle progression. Concurrently, the inhibition of mTORC2 by this compound prevents the phosphorylation of Akt at serine 473 (pAktS473), a key event for full Akt activation.[1][8] This leads to the inhibition of Akt-mediated signaling pathways that promote cell survival and proliferation. A key advantage of this compound is its ability to inhibit pAktS473 without affecting the phosphorylation of Akt at threonine 308 (pAktT308), suggesting a specific effect on mTORC2.[1][8]

Quantitative Pharmacodynamic Data

The anti-proliferative and anti-tumor activities of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key efficacy data.

In Vitro Anti-Proliferative Activity

| Cell Line / Condition | Assay | IC50 / GI50 | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation (VEGF-A stimulated) | 10 nmol/L | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation (bFGF stimulated) | 30 nmol/L | [1] |

| NCI-60 Cancer Cell Line Panel | Growth Inhibition | <35 µM | [9] |

| PC-3 (Prostate Cancer) | Growth Inhibition | 5-7 µM | [9] |

| Central Nervous System Cancer Cell Lines | Growth Inhibition | 5-15 µmol/l | [10] |

| Prostate Cancer Cell Lines | Growth Inhibition | 5-30 µmol/l | [10] |

In Vivo Anti-Tumor Efficacy

| Tumor Model | Animal Model | Treatment Regimen | % Tumor Growth Inhibition / Reduction | Reference |

| C6V10 Glioblastoma (subcutaneous) | Nude Mice | 200 mg/kg/2 days (i.p.) | ~70% decrease in tumor volume | [10] |

| U87 Glioblastoma (orthotopic) | Nude Mice | 25 and 50 mg/kg/2 days (i.p.) | Dose-dependent reduction | [1] |

| PC-3 Prostate Cancer (xenograft) | Nude Mice | 50 mg/kg (oral) | 10% tumor mass reduction | [11] |

| PC-3 Prostate Cancer (xenograft) | Nude Mice | 100 mg/kg (oral) | 47.6% tumor mass reduction | [11] |

| PC-3 Prostate Cancer (xenograft) | Nude Mice | 200 mg/kg (oral) | 59.3% tumor mass reduction | [11] |

| 22rv1 Prostate Cancer (xenograft) | Nude Mice | 50 mg/kg (oral) | 9% tumor mass reduction | [11] |

| 22rv1 Prostate Cancer (xenograft) | Nude Mice | 100 mg/kg (oral) | 38.7% tumor mass reduction | [11] |

| 22rv1 Prostate Cancer (xenograft) | Nude Mice | 200 mg/kg (oral) | 51.5% tumor mass reduction | [11] |

| PC-3 Prostate Cancer (xenograft) | Nude Mice | 20 mg/kg P529 + 6 Gy radiation | 77.4% tumor shrinkage | [9] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

HUVEC Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of endothelial cells, a key process in angiogenesis.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media supplemented with growth factors such as Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF).

-

Seeding: HUVECs are seeded into 96-well plates at a density of approximately 5,000 cells per well.[12]

-

Treatment: After allowing the cells to adhere, they are treated with varying concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.[12][13]

-

Quantification: Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or by direct cell counting.[12][14] The absorbance is read at 570 nm for the MTT assay.[12]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of proliferation inhibition against the log of the drug concentration.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice, such as athymic nude mice, are typically used to prevent rejection of human tumor cells.[15][16]

-

Tumor Cell Implantation: Human cancer cells (e.g., U87 glioblastoma, PC-3 prostate cancer) are suspended in a suitable medium, sometimes mixed with Matrigel to support initial tumor growth, and injected subcutaneously or orthotopically into the mice.[1][16]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered via the desired route (e.g., intraperitoneal injection or oral gavage) at specified doses and schedules.[1][11] The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Western Blot Analysis of mTOR Signaling

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.

-

Cell Lysis: Cells or tumor tissues are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6K, total S6K).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Co-Immunoprecipitation of mTORC1 and mTORC2

This method is used to demonstrate that this compound disrupts the interaction between mTOR and its binding partners, raptor and rictor.

-

Cell Lysis: Cells are lysed in a gentle lysis buffer (e.g., CHAPS-based buffer) that preserves protein-protein interactions.[1]

-

Pre-clearing: The cell lysate is incubated with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against mTOR overnight at 4°C.[1]

-

Immune Complex Capture: Protein A/G agarose beads are added to capture the mTOR-antibody complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS sample buffer.

-

Western Blot Analysis: The eluted proteins are then analyzed by Western blotting using antibodies against mTOR, raptor, and rictor to assess the co-precipitation of these proteins.[1]

Conclusion

This compound is a potent dual inhibitor of mTORC1 and mTORC2 with significant anti-proliferative and anti-angiogenic activity. Its ability to overcome the feedback activation of Akt seen with rapalogs makes it a promising candidate for the treatment of various cancers. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview of the pharmacodynamics of this compound for researchers and drug development professionals. Further investigation into its clinical efficacy and safety is warranted.

References

- 1. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Subconjunctival this compound in the treatment of neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Paloma Pharmaceuticals, Inc. Published Paper in British Journal of Cancer - BioSpace [biospace.com]

- 8. researchgate.net [researchgate.net]

- 9. The novel Akt inhibitor this compound (P529) enhances the effect of radiotherapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. erc.bioscientifica.com [erc.bioscientifica.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Antitumor Activity of Palomid 529

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the preclinical antitumor activity of Palomid 529 (P529), also known as RES-529. It details the compound's mechanism of action, efficacy in various cancer models, and protocols for key experimental procedures.

Introduction

This compound is a novel small-molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[1][2][3] P529 distinguishes itself from other mTOR inhibitors by acting as a dual TORC1 and TORC2 inhibitor.[4][5] This dual inhibition leads to a more comprehensive blockade of the pathway, mitigating the feedback loops that can limit the efficacy of rapalogs.[4] Specifically, this compound induces the dissociation of both the mTORC1 and mTORC2 complexes, leading to the inhibition of downstream signaling, including the phosphorylation of Akt, S6 ribosomal protein, and 4E-BP1.[3][6][7] This activity results in the inhibition of tumor cell growth, proliferation, and angiogenesis.[4][8] this compound has demonstrated preclinical efficacy in various cancer models, including glioblastoma, prostate cancer, and breast cancer.[3]

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound functions as an allosteric inhibitor that disrupts the integrity of both mTORC1 and mTORC2 complexes.[9] Unlike rapamycin and its analogs, which primarily target mTORC1, P529's ability to inhibit both complexes prevents the Akt activation that can occur as a resistance mechanism to mTORC1-selective inhibitors.[2][4] The dissociation of mTORC1 by P529 leads to decreased phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.[7][10] Simultaneously, the inhibition of mTORC2 by P529 prevents the phosphorylation of Akt at serine 473, a key step for its full activation.[7] This multifaceted inhibition of the PI3K/Akt/mTOR pathway underlines the potent antitumor activity of this compound.

Quantitative Data Summary

The antitumor activity of this compound has been quantified in numerous preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| HUVEC | Endothelial | Proliferation (VEGF-stimulated) | ~10 nM | [4] |

| HUVEC | Endothelial | Proliferation (bFGF-stimulated) | ~30 nM | [4] |

| NCI-60 Panel | Various | Growth Inhibition (GI50) | <35 µM | [11] |

| CNS Cancer Cells (NCI-60) | Central Nervous System | Growth Inhibition (IC50) | 5-15 µM | [2] |

| Prostate Cancer Cells (NCI-60) | Prostate | Growth Inhibition (IC50) | 5-30 µM | [2] |

| PC-3 | Prostate | Growth Inhibition (GI50) | 5-7 µM | [11] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |

| C6V10 Glioblastoma Xenograft | This compound | 200 mg/kg/2 days, i.p. | ~70% decrease in tumor volume | [7] |

| U87 Glioblastoma Xenograft | This compound | 25 mg/kg/2 days, i.p. | Not specified, but effective | [9] |

| U87 Glioblastoma Xenograft | This compound | 50 mg/kg/2 days, i.p. | Not specified, but effective | [9] |

| PC-3 Prostate Cancer Xenograft | This compound | 20 mg/kg | 42.9% tumor size decrease | [11] |

| PC-3 Prostate Cancer Xenograft | This compound + Radiation (6 Gy) | 20 mg/kg P529 | 77.4% tumor shrinkage | [7][11] |

| PC3 Prostate Cancer Xenograft | This compound | 50 mg/kg | 10% reduction in tumor mass | [1] |

| PC3 Prostate Cancer Xenograft | This compound | 100 mg/kg | 47.6% reduction in tumor mass | [1] |

| PC3 Prostate Cancer Xenograft | This compound | 200 mg/kg | 59.3% reduction in tumor mass | [1] |

| 22rv1 Prostate Cancer Xenograft | This compound | 50 mg/kg | 9% reduction in tumor mass | [1] |

| 22rv1 Prostate Cancer Xenograft | This compound | 100 mg/kg | 38.7% reduction in tumor mass | [1] |

| 22rv1 Prostate Cancer Xenograft | This compound | 200 mg/kg | 51.5% reduction in tumor mass | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability/Proliferation Assay (MTS Assay)

This protocol is adapted for determining the IC50 of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C.

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C, protected from light.[1][4]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

-

Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Western Blot Analysis

This protocol details the procedure for analyzing protein phosphorylation in response to this compound treatment.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-p-4E-BP1, anti-4E-BP1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with this compound for the desired time. Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.[13]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12][14]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000 to 1:20,000) for 1 hour at room temperature.[14]

-

Washing: Repeat the washing step as in step 6.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

In Vivo Subcutaneous Xenograft Study